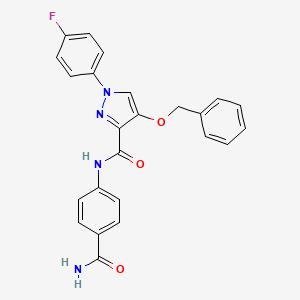

4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

説明

特性

IUPAC Name |

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN4O3/c25-18-8-12-20(13-9-18)29-14-21(32-15-16-4-2-1-3-5-16)22(28-29)24(31)27-19-10-6-17(7-11-19)23(26)30/h1-14H,15H2,(H2,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQLQGSMESCWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole core, followed by functional group modifications to introduce the benzyloxy, carbamoylphenyl, and fluorophenyl groups. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to achieve the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to enhance efficiency, using continuous flow reactors, and implementing purification techniques such as crystallization and chromatography to ensure high purity.

化学反応の分析

Types of Reactions

The compound can undergo various types of chemical reactions including:

Oxidation: The benzyloxy group can be oxidized to form a benzoyl derivative.

Reduction: The carbonyl groups within the compound can be reduced to corresponding alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like hydroxide or alkoxide under basic conditions.

Major Products Formed

Oxidation: Formation of benzoyl derivatives.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of substituted fluorophenyl derivatives.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has been investigated for its potential pharmacological properties. Studies suggest that it might interact with specific enzymes or receptors, showing promise as a lead compound for drug development.

Medicine

In medicine, the compound's structure suggests potential applications in designing drugs for treating diseases like cancer or inflammation. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological evaluation.

Industry

Industrially, the compound could be utilized in the production of specialty chemicals and materials. Its unique structure allows for the synthesis of polymers or other advanced materials with specific properties.

作用機序

The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and fluorophenyl groups may enhance binding affinity and specificity, while the pyrazole carboxamide core could contribute to the compound's stability and reactivity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Position 1 Modifications

Position 4 Modifications

Carboxamide Variations

Physicochemical Properties

Discussion of Key Findings

- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity (target compound) may favor tighter receptor binding compared to chlorophenyl groups (), though chlorine’s larger size enhances hydrophobic interactions .

- Carboxamide vs. Urea Linkages : The carboxamide in the target compound (vs. urea in ) offers better hydrolytic stability and hydrogen-bonding capacity, critical for oral bioavailability.

- Benzyloxy vs.

生物活性

4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Characterization

The synthesis of 4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves a multi-step process, typically starting with the preparation of the pyrazole core followed by functionalization with benzyloxy and carbamoyl groups. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), cervical cancer (SiHa), and prostate cancer (PC-3). The IC50 values for these cell lines are reported as follows:

- Mechanism of Action : The compound is believed to act as a tubulin polymerization inhibitor, which disrupts microtubule dynamics necessary for mitosis. Molecular docking studies suggest that it binds effectively to the colchicine-binding site on tubulin .

Selectivity and Toxicity

Importantly, the compound has shown minimal toxicity to normal cells (HEK-293T), indicating a degree of selectivity that is desirable in anticancer drug development . This selectivity is crucial for reducing side effects associated with chemotherapy.

Study 1: Efficacy Against Cancer Cell Lines

A detailed study evaluated the biological activity of various pyrazole derivatives, including our compound of interest. The study utilized MTT assays to assess cell viability post-treatment with different concentrations of the compound. Results indicated a dose-dependent decrease in cell viability across all tested cancer cell lines, with the most pronounced effects observed in MCF-7 cells.

Study 2: Molecular Docking Analysis

In silico studies were conducted to predict the binding affinity and interaction modes of the compound with tubulin. The results confirmed strong binding interactions at critical residues within the colchicine-binding site, supporting its potential as an effective tubulin inhibitor .

Research Findings Summary

| Property | Value |

|---|---|

| MCF-7 IC50 | |

| SiHa IC50 | |

| PC-3 IC50 | |

| Normal Cell Toxicity | Minimal |

| Mechanism | Tubulin polymerization inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。